REACTION_CXSMILES
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[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][CH2:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH2:5][CH2:13][C:12]2[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=2)=[CH:11][CH:10]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC(CC(C)=O)=O
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Name
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|
Quantity
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74.7 g
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Type
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reactant
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Smiles
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ClC1=CC=C(CCl)C=C1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the residual orange red semisolid (69 g) was recrystallized from methanol
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Name
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|
Type
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product
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Smiles
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ClC1=CC=C(C=C1)CCC(CC(CCC1=CC=C(C=C1)Cl)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |